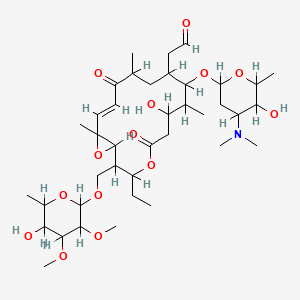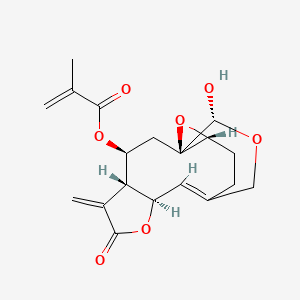
Vernolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vernolide is a gamma-lactone.
Scientific Research Applications
1. Apoptosis Induction in Cancer Cells
Vernolide-A, a compound derived from Vernonia cinerea, has been studied for its ability to induce apoptosis in melanoma cells. This effect is achieved by regulating the expression of various genes such as p53, Bax, caspase-9, and caspase-3, and by inhibiting the activation of NF-κB-mediated bcl-2. These findings suggest that this compound-A could be effective in cancer therapy by promoting cell death in cancer cells (Pratheeshkumar & Kuttan, 2011).
2. Anti-Cancer Properties
This compound-A and vernodaline have shown significant anti-cancer properties, including anti-proliferation and anti-metastatic activities, by targeting various cellular pathways and proteins like ERK-1, ERK-2, NF-κB, STAT3, MMP-2, and MMP-9. This suggests potential for these compounds in cancer treatment, especially in combating cell proliferation and metastasis (Nguyen et al., 2020).
3. Inhibition of Radiation-Induced Tumor Angiogenesis
This compound-A has been found to inhibit radiation-induced tumor angiogenesis, a process critical for tumor growth and spread. This is achieved through the regulation of various factors like HIF-1α, MMP-2, MMP-9, and VEGF. This indicates the potential of this compound-A in reducing tumor growth and metastasis in patients undergoing radiation therapy (Pratheeshkumar & Kuttan, 2011).
4. Antimicrobial Activity
This compound has demonstrated antimicrobial activity, particularly against certain strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. This suggests its potential use as an antibiotic or in developing new antimicrobial agents (Adu et al., 2018).
5. Modulation of Immune Response in Cancer
Studies have shown that this compound-A can enhance the immune response against metastatic progression of melanoma cells by affecting natural killer cell activity, cytokine production, and other immune responses. This suggests its potential application in immune therapy for cancer (Pratheeshkumar & Kuttan, 2011).
6. Antiplasmodial Activity
This compound has been identified with antiplasmodial activity, indicating potential use in the treatment of malaria. This discovery is significant, especially in regions where malaria is prevalent (Chukwujekwu et al., 2009).
7. Antioxidant Properties
This compound and related compounds have demonstrated significant antioxidant activity. This suggests potential health benefits, particularly in combating oxidative stress-related diseases (Erasto et al., 2007).
properties
Molecular Formula |
C19H22O7 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,12-15,18,22H,1,3-5,7-8H2,2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1 |
InChI Key |
ZGXVZQZFVYSUDU-ULYHCOEVSA-N |
Isomeric SMILES |
CC(=C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O |
Canonical SMILES |
CC(=C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O |
synonyms |
vernolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



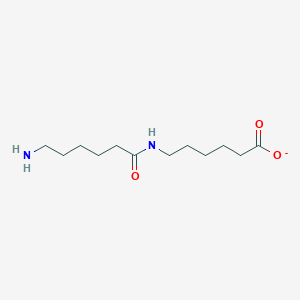
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
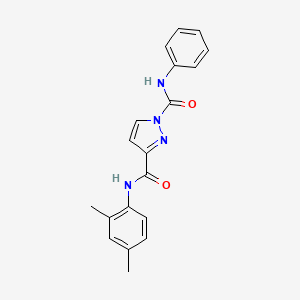
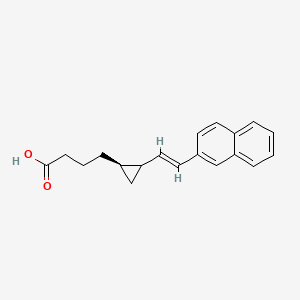
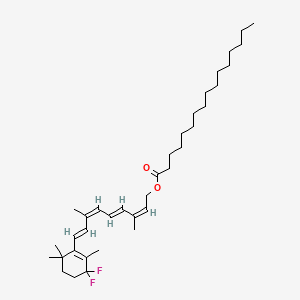

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)

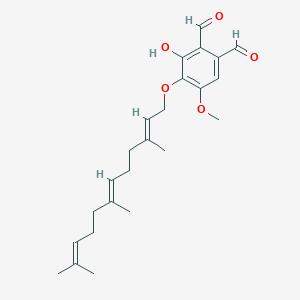
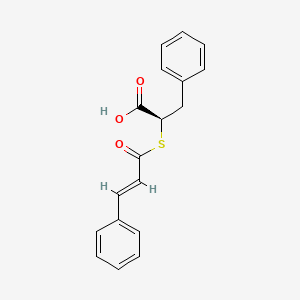
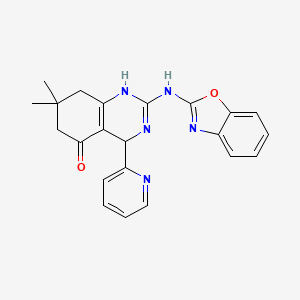
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
